molecular formula C6H9NaO7 B14111829 sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Cat. No.: B14111829
M. Wt: 216.12 g/mol
InChI Key: MSXHSNHNTORCAW-NSBQNPTMSA-M
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Description

D-(+)-Galacturonic Acid Sodium Salt: is a sodium salt form of D-(+)-galacturonic acid, a monosaccharide derived from galactose. It is an important component in the structure of pectin, a polysaccharide found in the cell walls of plants. This compound is widely used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic Acid Sodium Salt can be synthesized through the oxidation of D-galactose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water under controlled conditions to convert D-galactose into D-galacturonic acid, which is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of D-(+)-Galacturonic Acid Sodium Salt often involves the extraction of pectin from plant materials, followed by hydrolysis to release D-galacturonic acid. The acid is then neutralized with sodium hydroxide to produce the sodium salt. This method is preferred for large-scale production due to its cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-(+)-Galacturonic Acid Sodium Salt can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form D-galactose.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of D-(+)-Galacturonic Acid Sodium Salt.

    Reduction: D-galactose.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: D-(+)-Galacturonic Acid Sodium Salt is used as a starting material for the synthesis of various chemical compounds. It is also used in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the structure and function of pectin and other polysaccharides. It is also used in the study of plant cell wall biology and the role of pectin in plant growth and development.

Medicine: D-(+)-Galacturonic Acid Sodium Salt has potential applications in the development of new pharmaceuticals and drug delivery systems. It is also used in the study of the biological activities of pectin and its derivatives.

Industry: In the industrial sector, this compound is used in the production of food additives, cosmetics, and other products. It is also used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of D-(+)-Galacturonic Acid Sodium Salt involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and other proteins involved in the metabolism of carbohydrates. It can also affect the structure and function of cell walls in plants by modifying the properties of pectin.

Comparison with Similar Compounds

    D-Gluconic Acid Sodium Salt: Similar in structure but derived from glucose instead of galactose.

    D-Glucuronic Acid Sodium Salt: Another similar compound derived from glucose, commonly found in the extracellular matrix of animals.

    D-Galactose: The parent monosaccharide from which D-(+)-Galacturonic Acid Sodium Salt is derived.

Uniqueness: D-(+)-Galacturonic Acid Sodium Salt is unique due to its specific structure and properties derived from galactose. Its role in the structure of pectin and its applications in various fields make it distinct from other similar compounds.

Properties

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

IUPAC Name

sodium;(4S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2?,3?,4?,6?;/m0./s1

InChI Key

MSXHSNHNTORCAW-NSBQNPTMSA-M

Isomeric SMILES

[C@@H]1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Origin of Product

United States

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